Differential Patenting: Isomeric Selectivity for Amyloid-Beta vs. General Building-Block Applications
A key positional isomer, 4,4,4-trifluoro-1-(methylamino)butan-2-ol (CAS 407-12-5), has been specifically patented as a compound for treating amyloid beta-related diseases like Alzheimer's [1]. In contrast, 1,1,1-trifluoro-4-methylamino-2-butanol is not claimed for this indication but is instead described as a versatile intermediate for other targets, including beta-adrenergic receptor ligands . This difference in intellectual property and intended downstream use stems from the relative positions of the CF3 and methylamino groups. The isomer patented for Alzheimer's applications features the amine group alpha to the hydroxyl group, while our target compound has the amine group beta to it. This structural divergence leads to chemically distinct pharmacophores, directly impacting their applicability in drug discovery programs for different therapeutic areas.
| Evidence Dimension | Patented Therapeutic Indication / Application |
|---|---|
| Target Compound Data | 1,1,1-Trifluoro-4-methylamino-2-butanol; Application: Intermediate for beta-adrenergic receptor ligands and other research . |
| Comparator Or Baseline | 4,4,4-Trifluoro-1-(methylamino)butan-2-ol; Application: Specifically patented compound for treating Amyloid Beta-Related Diseases (US20120122843A1) [1]. |
| Quantified Difference | Qualitative bifurcation in patented use-cases; different therapeutic target profiles based solely on the substitution pattern. |
| Conditions | Review of patent literature and vendor documentation. |
Why This Matters
For a scientific user, this means the isomer cannot be substituted in an Alzheimer's disease-focused project, and our compound is the structurally and legally enabled choice for specific beta-adrenergic or other medicinal chemistry campaigns.
- [1] Molaid. 4,4,4-trifluoro-1-(methylamino)butan-2-ol (CAS 407-12-5). Patent Reference: Compounds and Their Use for Treatment of Amyloid Beta-Related Diseases (US20120122843A1). View Source
